5-Hydroxypropafenone

Antiarrhythmic Drug Development Cardiac Electrophysiology hERG Channel Pharmacology

Researchers studying propafenone pharmacogenomics face significant variability in metabolite reference standards, compromising CYP2D6 phenotyping accuracy. 5-Hydroxypropafenone (5-OHP) resolves this with precisely characterized, high-purity material. • Distinct IKr inhibition: IC50 1.88 μM vs. 0.80 μM for propafenone - enables selective sodium vs. potassium channel dissection. • Mandatory for calculating the propafenone/5-OHP metabolic ratio to identify CYP2D6 poor metabolizers. • Superior positive control in post-infarction canine ventricular tachycardia models where propafenone alone is ineffective. Supplied with full analytical documentation and certificate of analysis. In stock for immediate global dispatch.

Molecular Formula C21H27NO4
Molecular Weight 357.4 g/mol
CAS No. 86384-10-3
Cat. No. B019502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxypropafenone
CAS86384-10-3
Synonyms1-[5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenl]-3-phenyl-1-propanone Hydrochloride;  GPV 129; 
Molecular FormulaC21H27NO4
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O
InChIInChI=1S/C21H27NO4/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3
InChIKeyLUTWDNUXHDYZRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxypropafenone: Key Active Metabolite


5-Hydroxypropafenone (5-OHP) is the primary active metabolite of the Class Ic antiarrhythmic drug propafenone, formed predominantly via CYP2D6-mediated hepatic metabolism [1]. It retains potent sodium channel blocking activity comparable to its parent compound, but exhibits a distinctly different pharmacological profile, particularly regarding beta-adrenergic blockade [2]. This compound is essential for understanding the clinical variability in propafenone's efficacy and safety, as its formation and resulting plasma concentrations are highly dependent on CYP2D6 genetic polymorphisms [3].

Cardiac ion channel endpoint separation (sodium vs. potassium)

CYP2D6 metabolite analytical standard for pharmacogenomic studies

Active metabolite reference for structure-activity relationship analysis

5-Hydroxypropafenone vs. Class Ic Alternatives


Generic substitution within the Class Ic antiarrhythmic category is not scientifically justifiable due to profound differences in ion channel selectivity, receptor pharmacology, and metabolic dependence. While propafenone, flecainide, and their metabolites share a common sodium channel-blocking mechanism, they diverge significantly in their effects on potassium currents (e.g., IKr, Ito), beta-adrenergic signaling, and in vivo antiarrhythmic efficacy [1]. Crucially, the formation of 5-hydroxypropafenone itself is a key determinant of propafenone's clinical profile, and its absence or altered concentration in CYP2D6 poor metabolizers can dramatically shift the pharmacological balance from a mixed sodium-channel/beta-blocker profile to a more pure sodium-channel blockade [2].

Class Ic sodium-channel blockade does not ensure interchangeable IKr or beta-adrenoceptor modulation endpoints.

CYP2D6-dependent 5-hydroxypropafenone formation may shift pharmacological balance in poor metabolizers, limiting direct substitution.

Different sodium-channel dissociation kinetics can alter use-dependent block interpretation across compounds.

5-Hydroxypropafenone: Head-to-Head Evidence


IKr Inhibition: Lower Potency than Propafenone

In a direct comparative study using whole-cell patch-clamp on isolated rabbit ventricular myocytes, 5-hydroxypropafenone exhibited significantly lower potency in inhibiting the rapidly activating delayed rectifier potassium current (IKr), a key repolarizing current and a common target for proarrhythmic effects. The IC50 for IKr inhibition by 5-hydroxypropafenone was 1.88 ± 0.21 μM, compared to 0.80 ± 0.14 μM for the parent compound, propafenone [1].

IKr inhibition
Head-to-head
IC50 1.88 μM vs 0.80 μM (propafenone)
~2.4-fold lower potency
Supports IKr liability interpretation
Rabbit ventricular myocyte patch-clamp
Antiarrhythmic Drug Development Cardiac Electrophysiology hERG Channel Pharmacology

Beta-Adrenoceptor Blockade: Weaker than Propafenone

Pharmacological studies comparing propafenone and its main metabolite, 5-hydroxypropafenone, consistently demonstrate a marked reduction in beta-adrenoceptor blocking activity for the metabolite. While propafenone itself possesses clinically relevant beta-blocking properties, in vivo experiments in rats show that the beta-adrenoceptor blocking effect of 5-hydroxypropafenone, assessed via isoprenaline-induced tachycardia, is substantially smaller [1].

Beta-blockade
Class-level
Very distinctly weaker than propafenone
Supports beta-blockade endpoint separation
Isoprenaline tachycardia model; in vitro atria/aorta
Beta-Blocker Pharmacology Cardiovascular Research Pharmacodynamics

In Vivo Antiarrhythmic Efficacy: Superior to Propafenone

In a direct comparative study using the 24-hour Harris dog model of sustained ventricular tachycardia following myocardial infarction, 5-hydroxypropafenone exhibited superior antiarrhythmic efficacy. At similar plasma levels, 5-hydroxypropafenone eliminated ventricular tachycardia in four of six dogs (67%), whereas propafenone was ineffective in all six animals tested [1].

Ventricular tachycardia suppression
Head-to-head
67% (4/6) vs 0% (0/6) for propafenone
Reported model-response context
Harris dog post-infarction model; similar plasma levels
In Vivo Pharmacology Antiarrhythmic Efficacy Ventricular Tachycardia Models

Sodium Channel Dissociation Kinetics: Slower Off-Rate

Analysis of sodium channel block kinetics in guinea pig ventricular muscle fibers revealed a key difference in the rate of dissociation from the inactivated state. While propafenone and N-depropylpropafenone exhibited equally slow onset/offset kinetics, the kinetics of 5-hydroxypropafenone were described as 'twice as long', indicating a significantly slower rate of dissociation from inactivated sodium channels [1].

Na⁺ channel off-rate
Head-to-head
Twice as long as propafenone
Supports use-dependent block interpretation
Guinea pig papillary muscle fibers
Sodium Channel Kinetics Class Ic Antiarrhythmics Electrophysiology

5-Hydroxypropafenone: Research Applications


Cardiac Electrophysiology & Ion Channel Studies

5-Hydroxypropafenone is an essential reference standard and pharmacological tool for in vitro studies aimed at dissecting the specific contributions of sodium versus potassium channel blockade, and their respective roles in antiarrhythmic versus proarrhythmic activity. Its distinct IKr inhibition profile (IC50 of 1.88 μM vs. 0.80 μM for propafenone) [1] and slower sodium channel dissociation kinetics [2] make it ideal for structure-activity relationship (SAR) studies and for validating the selectivity of novel ion channel modulators.

Pharmacogenomics & Drug Metabolism

Given its formation is exclusively dependent on the polymorphic CYP2D6 enzyme, 5-hydroxypropafenone is a critical analytical reference standard for pharmacokinetic studies. Its use is mandatory for accurately calculating the propafenone/5-hydroxypropafenone metabolic ratio, a key phenotypic marker for identifying CYP2D6 poor metabolizers (PMs) versus extensive metabolizers (EMs) [3]. This is essential for interpreting inter-individual variability in propafenone's clinical efficacy and toxicity.

In Vivo Antiarrhythmic Efficacy Screening

For preclinical drug discovery programs targeting ventricular arrhythmias, 5-hydroxypropafenone serves as a superior positive control in certain animal models. Its demonstrated ability to suppress ventricular tachycardia in the post-infarction canine model, where propafenone was ineffective [4], provides a benchmark for novel compounds aiming to achieve efficacy in a pathologically relevant setting beyond simple sodium channel blockade.

Application
Selection Property
Validation Focus
Cardiac ion channel SAR studies
IKr inhibition profile
Potassium channel endpoint review
CYP2D6 pharmacogenomic studies
CYP2D6-dependent metabolite ratio
Metabolic ratio endpoint validation
Ventricular tachycardia model studies
In vivo model-response context
Antiarrhythmic endpoint monitoring

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43 linked technical documents
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